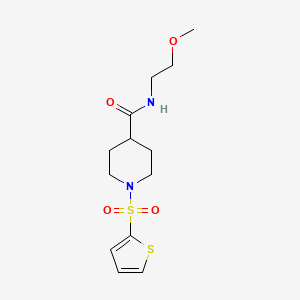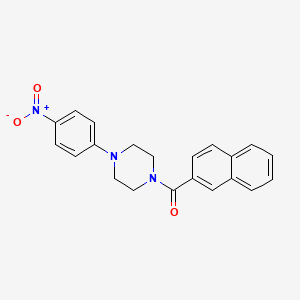![molecular formula C18H13NO5S B5178357 {3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178357.png)
{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid, also known as TDZ, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. TDZ is a thiazolidinedione derivative that exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In
Mécanisme D'action
The mechanism of action of {3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation. This compound has been shown to activate PPARγ, leading to the inhibition of inflammatory cytokines and the promotion of insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, this compound has been shown to improve glucose and lipid metabolism, reduce oxidative stress, and enhance endothelial function. These effects could have significant implications for the treatment of chronic diseases such as diabetes, cardiovascular disease, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using {3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have a high degree of selectivity for PPARγ, making it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on {3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid. One area of interest is in the development of this compound-based anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of chronic diseases. Other future directions include the development of more efficient synthesis methods for this compound and the optimization of its pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. While further research is needed to fully understand the mechanism of action of this compound and its potential applications, it has the potential to be a valuable tool in the development of new treatments for chronic diseases.
Méthodes De Synthèse
{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid can be synthesized through a multi-step process that involves the reaction of 2,4-thiazolidinedione with phenacyl bromide to form 3-(phenacylthio)-2,4-thiazolidinedione. This intermediate compound is then reacted with 4-chlorophenoxyacetic acid to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for scientific research.
Applications De Recherche Scientifique
{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anti-cancer drugs. Additionally, this compound has been studied for its anti-inflammatory and anti-diabetic effects, which could have significant implications for the treatment of chronic diseases.
Propriétés
IUPAC Name |
2-[3-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5S/c20-16(21)11-24-14-8-4-5-12(9-14)10-15-17(22)19(18(23)25-15)13-6-2-1-3-7-13/h1-10H,11H2,(H,20,21)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXVBOMLIVJILC-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC(=O)O)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OCC(=O)O)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5178278.png)
![2-(4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5178279.png)
![N-dibenzo[b,d]furan-3-yl-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5178286.png)
![3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5178289.png)
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5178290.png)
![1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one](/img/structure/B5178295.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178303.png)
![N-benzyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5178308.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5178310.png)


![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5178327.png)


